Isorhamnetin 3,7-O-diglucoside
Description
Overview of Flavonol Glycosides and Their Significance in Biological Systems
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, and they form an integral part of the human diet through the consumption of fruits, vegetables, tea, and wine. researchgate.net Within this large family, flavonol glycosides are a significant subclass. These molecules consist of a flavonol aglycone—the core flavonoid structure—attached to one or more sugar molecules. nih.gov The presence, type, and position of these sugar moieties significantly influence the flavonoid's properties, including its solubility and bioavailability. nih.govtandfonline.com
In biological systems, particularly in plants, flavonoids play a crucial role in various physiological processes. They contribute to defense mechanisms against microbial infections and act as growth regulators. nih.gov Furthermore, they help plants combat oxidative stress. researchgate.netnih.gov The composition and concentration of flavonol glycosides can differ significantly between plant species and even within different organs of the same plant, suggesting specialized functions for individual compounds. biorxiv.org For humans, dietary flavonoids are associated with a range of health-promoting effects, largely attributed to their antioxidant and anti-inflammatory properties. researchgate.net The glycosylation of flavonols, while sometimes reducing their antioxidant activity in vitro compared to their aglycone forms, can enhance their stability and bioavailability in vivo. nih.govtandfonline.com
Academic Relevance of Isorhamnetin (B1672294) 3,7-O-Diglucoside Research
Isorhamnetin 3,7-O-diglucoside has emerged as a compound of interest in the scientific community. It is a diglycoside of isorhamnetin, meaning it has two glucose units attached to the isorhamnetin aglycone at the 3 and 7 positions. cymitquimica.com This compound is classified within the flavonoid-7-O-glycoside class of organic compounds. foodb.ca
Research has identified this compound as a major flavonoid in the leaves of mustard (Brassica juncea) and has also been isolated from other plants such as sea buckthorn (Hippophae rhamnoides) and turnip (Brassica rapa var. rapa L.). mdpi.comnih.govbiocrick.comchemfaces.com Its presence in these edible and medicinal plants has spurred investigations into its biological activities.
Studies have explored the antioxidant potential of this compound. nih.govbiocrick.comchemfaces.com For instance, research on rats with streptozotocin-induced diabetes showed that oral administration of this compound, isolated from mustard leaf, led to a significant reduction in serum glucose levels and markers of oxidative stress. nih.govresearchgate.net It is hypothesized that this compound is metabolized in the body by intestinal bacteria into its aglycone, isorhamnetin, which then exerts a potent antioxidant effect. nih.gov In vitro studies have shown that while the diglucoside itself has no effect on certain free radicals, its aglycone, isorhamnetin, demonstrates strong antioxidant activity. nih.gov
Further research has delved into other potential biological effects. For example, this compound has been observed to induce a decrease in the survival of cancer intestinal cells. mdpi.comresearchgate.net Theoretical studies have also been conducted to understand how the diglycoside structure influences the antioxidant capability of isorhamnetin. acs.org The growing body of research highlights the academic importance of this compound in the fields of natural product chemistry, pharmacology, and nutritional science.
Structure
2D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(45-28-24(39)22(37)19(34)16(8-30)44-28)20(35)17-12(32)5-10(6-14(17)42-25)41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYJHXKSQKLEBL-QDYVESOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415806 | |
| Record name | AC1NT3UQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6758-51-6 | |
| Record name | AC1NT3UQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthesis of Isorhamnetin 3,7 O Diglucoside
Plant Sources and Distribution
Isorhamnetin (B1672294) 3,7-O-diglucoside has been identified in a variety of plant species, ranging from common vegetables to medicinal herbs. Its distribution highlights the diverse metabolic capabilities within the plant kingdom.
Brassica juncea (Mustard Leaf): Isorhamnetin 3,7-di-O-β-D-glucopyranoside is a major flavonoid compound found in mustard leaf. researchgate.netnih.govacs.org Studies have shown it to be one of the most abundant bioactive compounds in certain cultivars of B. juncea, particularly in the flowers. mdpi.com For instance, in the 'ISCI 99' cultivar, the concentration of Isorhamnetin 3,7-diglucoside in the flowers was measured at 683.62 µ g/100 mg dry weight. mdpi.com
Hippophae rhamnoides (Sea Buckthorn): The herbs of Hippophae rhamnoides are a known source of Isorhamnetin 3,7-O-diglucoside. chemfaces.combiocrick.com Isorhamnetin derivatives, in general, constitute a significant portion of the total flavonols in sea buckthorn berries, with some studies indicating they represent over 65%. mdpi.com While Isorhamnetin-3-O-rutinoside and Isorhamnetin-3-O-glucoside are often the most abundant, this compound is also a notable constituent. mdpi.comnih.gov
Beyond its primary sources, this compound has been identified in a range of other plants with medicinal and culinary uses.
Anoectochilus roxburghii : This plant, used in traditional medicine, has been found to contain Isorhamnetin 3,7-O-β-D-diglucoside. nih.govacs.orgresearchgate.netresearchgate.net
Opuntia ficus-indica (Prickly Pear): While rich in various isorhamnetin glycosides, the presence of the 3,7-O-diglucoside specifically has been noted in the context of its broader flavonoid profile. wikipedia.orgnih.govmdpi.comnih.gov
Ginkgo biloba : This well-known medicinal plant contains a complex mixture of flavonoids, including various glycosides of isorhamnetin. mdpi.comnih.govbiorxiv.org
Sedum sarmentosum Bunge : Isorhamnetin 3,7-O-β-d-diglucoside has been identified in this perennial herbaceous plant. encyclopedia.pubencyclopedia.pubresearchgate.netmedchemexpress.comresearchgate.net
Carduncellus eriocephalus : This plant is another botanical source of Isorhamnetin 3,7-O-β-d-diglucoside. encyclopedia.pubencyclopedia.pubresearchgate.net
Vaccinium corymbosum (Blueberry) and Vaccinium myrtillus (Bilberry): Isorhamnetin glycosides, including the 3,7-O-diglucoside, have been detected in these berries. mdpi.commdpi.comresearchgate.netunibz.itbenthamopen.comnih.gov
The following table summarizes the key botanical sources of this compound.
| Plant Species | Common Name | Plant Part(s) |
|---|---|---|
| Brassica juncea | Mustard Leaf | Leaves, Flowers researchgate.netnih.govacs.orgmdpi.com |
| Hippophae rhamnoides | Sea Buckthorn | Herbs, Berries chemfaces.combiocrick.commdpi.comnih.gov |
| Anoectochilus roxburghii | N/A | Whole Plant nih.govacs.orgresearchgate.netresearchgate.net |
| Opuntia ficus-indica | Prickly Pear | Cladodes wikipedia.orgnih.govmdpi.comnih.gov |
| Ginkgo biloba | Ginkgo | Leaves mdpi.comnih.govbiorxiv.org |
| Sedum sarmentosum Bunge | N/A | Whole Plant encyclopedia.pubencyclopedia.pubresearchgate.netmedchemexpress.comresearchgate.net |
| Carduncellus eriocephalus | N/A | N/A encyclopedia.pubencyclopedia.pubresearchgate.net |
| Vaccinium corymbosum | Blueberry | Fruit mdpi.commdpi.comnih.gov |
| Vaccinium myrtillus | Bilberry | Fruit mdpi.comresearchgate.netunibz.itbenthamopen.com |
Biosynthetic Pathways of Isorhamnetin and Its Glycosides
The formation of this compound involves a series of enzymatic reactions that first produce the aglycone, isorhamnetin, which is then glycosylated.
Isorhamnetin itself is a methylated derivative of quercetin (B1663063), a widely distributed flavonol. wikipedia.orgmdpi.com The biosynthesis of quercetin begins with the general phenylpropanoid pathway, which produces p-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway. Through the action of chalcone (B49325) synthase, chalcone isomerase, flavanone (B1672756) 3-hydroxylase, and flavonol synthase, naringenin (B18129) is converted to dihydroquercetin and then to quercetin.
The crucial step in the formation of isorhamnetin from quercetin is a methylation reaction. The enzyme S-adenosyl-L-methionine-dependent O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the 3'-hydroxyl group of quercetin, yielding isorhamnetin. wikipedia.org
Once isorhamnetin is synthesized, it can undergo glycosylation at its hydroxyl groups. This process is catalyzed by glycosyltransferases, which are enzymes that transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the isorhamnetin molecule. nih.gov In the case of this compound, two glucose molecules are attached to the isorhamnetin backbone at the 3 and 7 positions. This likely occurs in a stepwise manner, with a glycosyltransferase first adding a glucose to one position, followed by the action of another glycosyltransferase to add the second glucose molecule. The specific enzymes responsible for the sequential glycosylation of isorhamnetin to form the 3,7-O-diglucoside are part of the plant's secondary metabolic machinery and can vary between species.
The following table lists the compound names mentioned in this article.
| Compound Name |
|---|
| This compound |
| Isorhamnetin 3,7-di-O-β-D-glucopyranoside |
| Isorhamnetin-3-O-rutinoside |
| Isorhamnetin-3-O-glucoside |
| Isorhamnetin |
| Quercetin |
| p-Coumaroyl-CoA |
| Naringenin |
| Dihydroquercetin |
| S-adenosyl methionine |
| UDP-glucose |
Analytical Methodologies for Isorhamnetin 3,7 O Diglucoside Research
Extraction Techniques from Plant Matrices
The initial step in studying Isorhamnetin (B1672294) 3,7-O-diglucoside involves its extraction from plant sources. This compound has been identified as a major flavonoid in the leaves of mustard (Brassica juncea) and is also found in other plants like turnip (Brassica rapa var. rapa L.) and sea buckthorn (Hippophae rhamnoides). mdpi.comchemfaces.comresearchgate.netnih.gov The choice of extraction technique is crucial for maximizing yield and preserving the compound's integrity.
Commonly employed methods for extracting flavonoid glycosides include conventional techniques like maceration and Soxhlet extraction, which often involve the use of organic solvents such as ethanol (B145695) or methanol. researchgate.netnih.gov However, modern, more efficient "green" extraction technologies are increasingly preferred. nih.gov
Ultrasound-Assisted Extraction (UAE) is a prominent modern technique. It utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. nih.govscispace.com This method offers advantages such as reduced extraction time, lower solvent consumption, and higher yields compared to traditional methods. scispace.comnih.gov For instance, UAE has been optimized for the extraction of polyphenols from various plant matrices, including those known to contain isorhamnetin glycosides. scispace.comresearchgate.net
Another advanced method is Supercritical Fluid Extraction (SFE) , often using carbon dioxide (CO2) as the solvent. By modifying pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. researchgate.netnih.gov Ethanol is frequently used as a co-solvent to enhance the extraction efficiency of more polar compounds like flavonoid glycosides. researchgate.net
The selection of the extraction method and solvent system is critical. For example, studies on Opuntia ficus-indica have shown that the profile of extracted isorhamnetin glycosides can be influenced by the specific enzymatic and process conditions used during extraction. researchgate.net
| Extraction Technique | Principle | Common Solvents | Advantages | References |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol, Water | Reduced extraction time, lower solvent consumption, high reproducibility, higher purity of extracts. nih.govscispace.comnih.gov | nih.govscispace.comnih.gov |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. | Environmentally friendly, high selectivity, short extraction time. researchgate.netnih.gov | researchgate.netnih.gov |
| Maceration | Soaking the plant material in a solvent for a prolonged period. | Ethanol, Methanol | Simple setup, suitable for thermolabile compounds. | researchgate.netnih.gov |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Ethanol, Methanol | Efficient for exhaustive extraction. | researchgate.netnih.gov |
Purification Strategies
Following extraction, the crude plant extract contains a complex mixture of compounds. Therefore, a purification step is essential to isolate Isorhamnetin 3,7-O-diglucoside.
A widely used and effective strategy involves macroporous resin chromatography . These resins are synthetic polymers with large surface areas and pore structures that can adsorb and separate molecules based on polarity and molecular size. The crude extract is loaded onto a column packed with a suitable resin, such as D101 or AB-8. researchgate.netscience.gov A stepwise gradient elution, typically with water followed by increasing concentrations of ethanol, allows for the separation of flavonoids from other components like sugars, chlorophylls, and other classes of phenolics. science.govnih.gov For example, in the isolation of Isorhamnetin 3,7-di-O-beta-D-glucopyranoside from mustard leaf, the extract was first purified with macroporous resin D101. researchgate.net
Further purification is often achieved using other chromatographic techniques. Medium-Pressure Liquid Chromatography (MPLC) with a reversed-phase (RP-C18) column can be used to fractionate the enriched extract from the macroporous resin step. researchgate.net
For preparative-scale isolation, High-Speed Countercurrent Chromatography (HSCCC) is a particularly powerful liquid-liquid partition chromatography technique. tandfonline.com HSCCC avoids the use of a solid support matrix, thereby eliminating irreversible adsorption of the sample and leading to high recovery rates. tandfonline.commdpi.com The separation is based on the differential partitioning of compounds between two immiscible liquid phases. The selection of a suitable two-phase solvent system is critical for successful separation. nih.govmdpi.com HSCCC has been successfully applied to the preparative isolation and purification of various flavonoid glycosides from complex plant extracts. nih.govtandfonline.commdpi.comrsc.org
| Purification Technique | Principle | Typical Application | References |
|---|---|---|---|
| Macroporous Resin Chromatography | Adsorption and desorption on a porous polymer resin based on polarity. | Initial clean-up and enrichment of flavonoids from crude extracts. | researchgate.netscience.govnih.govmdpi.com |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Preparative isolation and purification of target compounds with high purity and recovery. | nih.govnih.govtandfonline.commdpi.comrsc.org |
| Medium-Pressure Liquid Chromatography (MPLC) | Chromatography using a solid stationary phase under moderate pressure. | Fractionation of enriched extracts prior to final purification. | researchgate.net |
Advanced Analytical Techniques for Characterization and Quantification
Once purified, this compound must be structurally identified and quantified using advanced analytical methods.
Spectroscopic techniques are indispensable for the structural elucidation of isolated natural products.
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides preliminary information about the flavonoid's structure. Flavonols typically exhibit two major absorption bands. For this compound, characteristic maximum absorbance (λmax) values have been reported at approximately 256 and 352 nm, which is consistent with the isorhamnetin flavonol structure. chemfaces.com
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound, providing crucial information about the aglycone core and the nature and position of the sugar moieties. Techniques like Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry (e.g., QTOF-MS) are commonly used. rsc.orgnih.govembrapa.br Isorhamnetin 3,7-di-O-glucoside has been identified by its observed mass-to-charge ratio (m/z) and specific fragmentation patterns, which would show the loss of two glucose units. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are the most powerful tools for the unambiguous structural determination of complex molecules like this compound. NMR data provides detailed information on the proton and carbon environments, allowing for the precise assignment of all atoms in the structure, including the location of the glycosidic linkages at the C-3 and C-7 positions of the isorhamnetin aglycone and the stereochemistry of the sugar units. tandfonline.comrsc.orgnih.govmdpi.com
Chromatographic methods are central to the final analysis and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly when coupled with a Diode Array Detector (DAD) or a mass spectrometer, is the workhorse for the analysis and quantification of flavonoids. mdpi.com Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. tandfonline.commdpi.com This method allows for the separation of this compound from other closely related flavonoids in an extract, and its purity can be assessed. nih.gov The quantification of this compound in turnip parts has been performed using HPLC-DAD. chemfaces.com
Ultra-Performance Liquid Chromatography (UPLC) : UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. mdpi.comtandfonline.com UPLC coupled with MS (UPLC-MS) is a powerful tool for the rapid identification and quantification of metabolites, including isorhamnetin glycosides, in complex mixtures. mdpi.comembrapa.bracs.org For example, UPLC-ESI-QTOF-MS has been used to identify various isorhamnetin derivatives in plant extracts. researchgate.net
High-Speed Countercurrent Chromatography (HSCCC) : As mentioned in the purification section, HSCCC is also an analytical tool. The chromatogram generated during an HSCCC separation provides a profile of the components in the extract and can be used to guide the collection of fractions containing the target compound. nih.govmdpi.com
| Technique | Purpose | Key Findings/Data | References |
|---|---|---|---|
| UV-Vis Spectroscopy | Preliminary structural identification. | λmax at ~256 and 352 nm. | chemfaces.com |
| Mass Spectrometry (MS) | Molecular weight determination and structural fragment analysis. | Identification of aglycone and sugar moieties through fragmentation. Observed m/z of ~638. | mdpi.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation. | Assignment of ¹H and ¹³C signals to confirm structure and glycosylation sites. | tandfonline.comrsc.orgmdpi.com |
| HPLC | Quantification and purity assessment. | Separation from other flavonoids using C18 columns. | mdpi.comchemfaces.com |
| UPLC | High-resolution separation, quantification, and metabolic profiling. | Faster analysis with higher sensitivity than HPLC. | mdpi.comembrapa.brtandfonline.com |
Metabolism and Bioavailability of Isorhamnetin 3,7 O Diglucoside
In Vivo Metabolism and Conversion to the Aglycone Isorhamnetin (B1672294)
Upon oral ingestion, Isorhamnetin 3,7-O-diglucoside is not directly absorbed in its glycosidic form. nih.gov Instead, it undergoes metabolic conversion to its aglycone, isorhamnetin, a process essential for its subsequent biological effects. nih.govmedchemexpress.com Studies comparing oral and intraperitoneal administration in rats have demonstrated that the biological effects, such as the reduction of serum glucose and oxidative stress indicators, are significant only after oral administration. nih.gov This suggests that the diglucoside must be metabolized in the gastrointestinal tract to an active form. nih.gov Intraperitoneal administration of the aglycone isorhamnetin itself produced these effects, further supporting the hypothesis that the conversion from the glycoside to the aglycone is a prerequisite for its antioxidant activity in vivo. nih.gov
The intestinal microbiota plays a pivotal role in the metabolism of flavonoid glycosides. nih.govmedchemexpress.comnih.gov The conversion of this compound to isorhamnetin is specifically carried out by the enzymatic activity of β-glucosidases produced by intestinal bacteria. nih.gov These enzymes catalyze the hydrolysis of the glycosidic bonds, cleaving the two glucose molecules from the isorhamnetin backbone. nih.govtandfonline.com This deglycosylation step is crucial, as the aglycone form is more readily absorbed through the intestinal wall. nih.govtandfonline.com Research has confirmed the conversion of isorhamnetin diglucoside to its aglycone by β-glucosidase, highlighting the essential role of the gut microbiome in unlocking the biological potential of this compound. nih.gov The majority of ingested flavonoid glycosides that are not absorbed in the small intestine reach the colon, where the microbiota acts to yield the absorbable aglycone. nih.govtandfonline.com
Bioaccessibility and Intestinal Permeability
Bioaccessibility, which is the fraction of a compound released from its matrix in the gastrointestinal tract and made available for absorption, is a key factor for bioavailability. nih.gov For isorhamnetin glycosides, studies using simulated digestion models have shown high recovery percentages after the oral and gastric phases. nih.govnih.gov However, recoveries are reduced during the intestinal phase. nih.govnih.gov Despite this reduction, flavonoid glycosides generally exhibit higher bioaccessibility than their corresponding aglycones, likely due to their increased aqueous solubility and greater stability during digestion. nih.gov
Glycosylation significantly influences the absorption and transport of flavonoids. While the aglycone isorhamnetin is more permeable across intestinal cell monolayers, the glycoside forms are not without their own advantages. nih.gov The presence of sugar moieties affects the compound's physical properties, enhancing its solubility and stability in the gastrointestinal lumen. nih.govijper.org
However, the glycosylation pattern directly impacts intestinal permeability. nih.gov Studies using Caco-2 cell monolayers, a model of the intestinal barrier, have shown that the apparent permeability coefficient (Papp) of the aglycone isorhamnetin is significantly higher than that of its glycosides. nih.govnih.gov Specifically, the permeability of isorhamnetin was found to be 2.6 to 4.6 times higher than its glycosylated forms. nih.govnih.gov Among the glycosides, diglycosides like this compound generally show better permeability than triglycosides. nih.govnih.gov This suggests that while glycosylation aids in bioaccessibility, the removal of sugar units is necessary for efficient absorption across the intestinal epithelium. nih.gov
| Compound | Papp (AP-BL) (× 10⁻⁶ cm/s) |
|---|---|
| Isorhamnetin (Aglycone) | 4.74 ± 0.02 |
| Isorhamnetin Diglycosides | ~1.7 - 1.8 |
| Isorhamnetin Triglycosides | ~1.0 - 1.5 |
The net flux of compounds across the intestinal barrier is also regulated by efflux transporters, which are proteins that actively pump substrates out of cells. nih.gov The ATP-binding cassette (ABC) transporter family, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), are known to be involved in the transport of flavonoids and can limit their oral bioavailability. nih.govresearchgate.netnih.gov
Systemic Distribution and Retention in Biological Systems
Once absorbed, the distribution and retention of isorhamnetin and its metabolites determine the duration and extent of their effects. Interestingly, while the aglycone shows better intestinal permeability, isorhamnetin glycosides appear to be retained more effectively within the circulatory system. nih.govnih.gov
In a study where the elimination half-life of isorhamnetin was measured after intravenous administration, the standard aglycone had a half-life of 0.64 hours. nih.gov In contrast, when an extract containing isorhamnetin glycosides was administered, the half-life of the detected isorhamnetin increased to 1.08 hours. nih.gov This suggests that the glycosides in circulation may act as a reservoir, undergoing gradual hydrolysis to release the aglycone, thereby providing a form of controlled delivery that maintains a more constant plasma concentration of the active flavonoid. nih.govnih.gov This prolonged retention could enhance the potential for isorhamnetin to exert its biological effects in vivo. researchgate.net
Biological Activities and Pharmacological Effects of Isorhamnetin 3,7 O Diglucoside
Antioxidant Activity
The antioxidant properties of Isorhamnetin (B1672294) 3,7-O-diglucoside are primarily observed in vivo, largely attributed to its conversion to isorhamnetin nih.gov.
Radical Scavenging Mechanisms, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays
Direct radical scavenging by Isorhamnetin 3,7-O-diglucoside itself appears limited in in vitro settings. One study reported that the compound had no scavenging effect on the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical nih.govresearchgate.net. In contrast, its aglycone, isorhamnetin, demonstrated potent antioxidant effects in the same assay nih.govresearchgate.net.
Theoretical studies using density functional theory have explored the radical-scavenging capabilities of this compound. These models suggest that in an aqueous environment, the favored mechanism for scavenging is Sequential Proton Loss Electron Transfer (SPLET), while in the gas phase, Hydrogen Atom Transfer (HAT) is the predominant mechanism.
While direct experimental data for this compound in ABTS and ORAC assays are not extensively documented, various other isorhamnetin glycosides have demonstrated notable activity in these assays, highlighting the general antioxidant potential of this class of flavonoids cabidigitallibrary.orgnih.gov.
Modulation of Oxidative Stress Markers, such as 5-(hydroxymethyl)furfurfural (5-HMF), Thiobarbituric Acid-Reactive Substances (TBARS), and Malondialdehyde (MDA)
In vivo studies have provided significant evidence of the antioxidant effects of orally administered this compound. In streptozotocin-induced diabetic rats, oral administration of the compound at doses of 10 or 20 mg/kg of body weight for 10 days significantly reduced serum levels of 5-(hydroxymethyl)furfural (5-HMF), a key indicator of oxidative stress and protein glycation nih.govmdpi.commedchemexpress.comresearchgate.net.
Furthermore, the same study demonstrated a significant, dose-dependent decline in the levels of Thiobarbituric Acid-Reactive Substances (TBARS) in the serum, as well as in liver and kidney mitochondria, following oral administration nih.govresearchgate.net. TBARS are indicators of lipid peroxidation, a major consequence of oxidative stress. The reduction of these markers points to the compound's ability to mitigate cellular damage caused by reactive oxygen species. It is important to note that these effects were not observed when this compound was administered intraperitoneally, reinforcing the hypothesis that its conversion to isorhamnetin by gut microbiota is crucial for its antioxidant activity nih.gov.
| Marker | Tissue/Fluid | Observation | Reference |
|---|---|---|---|
| 5-(hydroxymethyl)furfural (5-HMF) | Serum | Significant reduction | nih.govmdpi.comresearchgate.net |
| Thiobarbituric Acid-Reactive Substances (TBARS) | Serum, Liver Mitochondria, Kidney Mitochondria | Significant, dose-dependent decline | nih.govresearchgate.net |
Effects on Cellular Antioxidant Defense Systems, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) Pathway
The biological activity of this compound is closely linked to its aglycone, isorhamnetin, which has been shown to modulate key cellular antioxidant defense pathways. Isorhamnetin treatment has been found to increase the basal expression of Heme oxygenase-1 (HO-1), a critical enzyme with antioxidant and cytoprotective functions nih.gov.
This induction of HO-1 is associated with the increased nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) nih.gov. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and protective genes nih.govresearchgate.net. Under conditions of oxidative stress, Nrf2 moves to the nucleus and activates these genes, bolstering the cell's defense mechanisms. Studies on related isorhamnetin glycosides, such as isorhamnetin-3-O-glucuronide, have also shown an increased expression of HO-1 nih.gov. The antioxidant properties of isorhamnetin, derived from its diglucoside form, are believed to contribute to its anti-inflammatory effects by reducing reactive oxygen species nih.gov.
Anti-Inflammatory Activity
This compound and its metabolite, isorhamnetin, exhibit significant anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key signaling pathways.
Inhibition of Pro-inflammatory Mediators, including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2)
Research indicates that isorhamnetin diglycosides possess notable anti-inflammatory potential. Studies on related compounds have shown a significant reduction in Nitric Oxide (NO) production in macrophage cells. The aglycone, isorhamnetin, has demonstrated the ability to suppress the expression of Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and NO during inflammation nih.gov.
Furthermore, isorhamnetin can decrease the expression of pro-inflammatory cytokines. In human bronchial epithelial cells stimulated with Tumor Necrosis Factor-alpha (TNF-α), isorhamnetin significantly lowered the expression of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) nih.gov. This demonstrates its capacity to quell the inflammatory cascade at the level of cytokine production.
| Mediator | Effect | Active Compound Studied | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibition of production | Isorhamnetin diglycosides, Isorhamnetin | nih.gov |
| Cyclooxygenase-2 (COX-2) | Suppression of expression | Isorhamnetin | nih.gov |
| Interleukin-1 beta (IL-1β) | Decreased expression | Isorhamnetin | nih.gov |
| Interleukin-6 (IL-6) | Decreased expression | Isorhamnetin | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed production (by related glycoside) | Isorhamnetin-3-O-galactoside | nih.gov |
Modulation of Inflammatory Signaling Pathways, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), High-Mobility Group Box 1 (HMGB1), and NLRP3 Inflammasome
The anti-inflammatory effects of this compound's derivatives are executed through the modulation of critical intracellular signaling pathways. Isorhamnetin has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and the activation of the Nuclear Factor-kappa B (NF-κB) pathway in response to inflammatory stimuli like TNF-α nih.govnih.govrsc.org. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, and its inhibition is a key mechanism for controlling inflammation nih.gov.
Studies on the related compound isorhamnetin-3-O-galactoside have revealed its ability to inhibit the release of High-Mobility Group Box 1 (HMGB1) mdpi.comnih.govresearchgate.net. HMGB1 is a potent pro-inflammatory cytokine released during tissue damage, and its inhibition can prevent the escalation of inflammatory responses. This glycoside was also found to suppress HMGB1-mediated activation of NF-κB and the subsequent production of TNF-α nih.govresearchgate.net.
Furthermore, the aglycone isorhamnetin has been identified as an inhibitor of inflammasome activation. Specifically, it can selectively inhibit the NLRP3 and AIM2 inflammasomes, which are multi-protein complexes that trigger the maturation and secretion of pro-inflammatory cytokines like IL-1β nih.govresearchgate.net. By inhibiting caspase-1, a key enzyme in the inflammasome pathway, isorhamnetin can effectively dampen this inflammatory signaling cascade nih.govresearchgate.net.
Anti-Cancer Activity
Emerging research has highlighted the potential of this compound as a compound with cytotoxic effects against cancer cells. Its activity appears to involve the inhibition of cancer cell growth and the modulation of key signaling pathways implicated in tumor progression.
Inhibition of Cancer Cell Proliferation and Viability
This compound has demonstrated direct cytotoxic effects on cancer cells. In vitro studies have shown its ability to reduce the survival and proliferation of human colon cancer cell lines.
Specifically, the compound has been identified as being cytotoxic to Caco-2, a human colon cancer cell line researchgate.net. Research shows that treatment with this compound at concentrations of 50-100 µg/mL resulted in a 20% reduction in the survival of cancer intestinal cells researchgate.netmdpi.com. Another study confirmed the cytotoxic properties of the purified compound at a concentration of 50 μg/mL against Caco-2 cells after 24 hours of incubation researchgate.net. These findings establish the compound's ability to inhibit the viability of cancer cells.
| Cell Line | Concentration | Observed Effect | Source |
|---|---|---|---|
| Caco-2 (Human Colon Cancer) | 50 µg/mL | Cytotoxic effect observed. | researchgate.net |
| Cancer Intestinal Cells | 50-100 µg/mL | 20% decrease in cell survival. | researchgate.netmdpi.com |
Induction of Apoptosis and Cell Cycle Arrest
While the direct inhibition of cancer cell viability by this compound is established, specific studies detailing its role in inducing apoptosis and cell cycle arrest are limited. However, research on related compounds provides context. Extracts from Opuntia ficus-indica containing various isorhamnetin diglycosides have been shown to induce apoptosis, confirmed by an increase in caspase 3/7 activity and flow cytometry analysis in HT-29 and Caco-2 colon cancer cells nih.gov. These extracts also prompted cell cycle arrest researchgate.net. Although these findings are not specific to the 3,7-O-diglucoside, they suggest that isorhamnetin glycosides as a class can interfere with cancer cell division and survival pathways. The cytotoxic mechanism for this compound has been linked to the regulation of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β), a protein involved in apoptotic pathways researchgate.netmdpi.com.
Modulation of Tumor-Related Signaling Pathways, including PI3K/AKT/PKB
This compound has been found to modulate signaling pathways crucial for cancer cell survival and proliferation. Its anti-cancer effects are associated with the regulation of Glycogen Synthase Kinase 3 Beta (GSK3β) researchgate.netmdpi.com. GSK3β is a critical downstream component of the PI3K/AKT/PKB signaling pathway, which is frequently overactivated in various cancers and promotes cell survival, growth, and proliferation. By regulating GSK3β, this compound interferes with this key tumor-related signaling cascade, leading to a reduction in cancer cell survival researchgate.netmdpi.com.
Antidiabetic Activity
This compound has shown notable potential in the context of diabetes management, primarily through its effects on glucose metabolism and the inhibition of certain enzymes involved in carbohydrate digestion and diabetic complications.
Regulation of Glucose Metabolism, including serum glucose levels and glycosylation indicators
Studies have demonstrated the effectiveness of this compound in regulating blood glucose. In research involving streptozotocin-induced diabetic rats, oral administration of the compound significantly reduced serum glucose levels medchemexpress.comnih.gov.
Furthermore, the compound was shown to lower the levels of 5-(hydroxymethyl)furfural (5-HMF), a key indicator of hemoglobin glycosylation and oxidative stress in diabetes mdpi.commedchemexpress.comnih.gov. This suggests that this compound may help mitigate the long-term complications associated with chronic hyperglycemia. It is hypothesized that the diglucoside is metabolized in vivo by intestinal bacteria into its aglycone, isorhamnetin, which then exerts these biological effects medchemexpress.comnih.gov.
| Parameter | Observed Effect | Significance | Source |
|---|---|---|---|
| Serum Glucose Levels | Significant reduction. | Indicates improved glycemic control. | medchemexpress.comnih.gov |
| 5-(hydroxymethyl)furfural (5-HMF) | Significant reduction. | Suggests decreased protein glycosylation and oxidative stress. | mdpi.commedchemexpress.comnih.gov |
Enzyme Inhibition, including α-Amylase, α-Glucosidase, and Aldose Reductase
The potential antidiabetic activity of this compound also extends to the inhibition of key metabolic enzymes.
α-Amylase: An ethanolic extract from Diplotaxis harra, which contains this compound, demonstrated a significant inhibitory effect on α-amylase, an enzyme responsible for breaking down starches into simpler sugars researchgate.net.
α-Glucosidase: Direct studies on the α-glucosidase inhibitory activity of this compound are not prominent in the searched literature. However, research on a closely related compound, Isorhamnetin 3-O-glucoside, showed it had no inhibitory activity against α-glucosidase, suggesting that the specific glycosidic structure is critical for this effect mdpi.com.
Aldose Reductase: There is no direct evidence for the inhibition of aldose reductase by this compound. However, the related compound Isorhamnetin-3-O-β-D-glucoside has been identified as a potent inhibitor of rat lens aldose reductase, with an IC50 value of 1.4 μM nih.gov. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications such as retinopathy and neuropathy.
Hepatoprotective Activity
The potential of this compound to protect the liver from damage has been investigated, with effects attributed primarily to its metabolite, isorhamnetin.
While direct studies on this compound are limited, extensive research on its aglycone, isorhamnetin, demonstrates significant protective effects against liver injury and fibrosis. Isorhamnetin has been shown to inhibit liver fibrosis in animal models by suppressing the activation of hepatic stellate cells (HSCs), which are the primary source of extracellular matrix (ECM) deposition during fibrosis nih.gov. The antifibrotic effects of isorhamnetin are associated with the downregulation of the transforming growth factor-β1 (TGF-β1) signaling pathway, a key mediator in the progression of liver fibrosis nih.govpasteur.ac.ir. By inhibiting TGF-β1-mediated pathways, isorhamnetin effectively reduces ECM formation and attenuates the development of liver fibrosis nih.gov. Other isorhamnetin glycosides, such as isorhamnetin-3-O-galactoside, have also been found to ameliorate carbon tetrachloride (CCl4)-induced hepatic damage in mice by reducing serum aminotransferase activities nih.gov.
This compound has demonstrated effects on lipid metabolism within the liver. In studies involving rats with streptozotocin-induced diabetes, oral administration of this compound led to a significant decline in lipid peroxidation in the liver nih.govresearchgate.net. This reduction was observed through decreased levels of thiobarbituric acid-reactive substances (TBARS) in liver mitochondria, indicating a protective effect against oxidative damage to lipids nih.gov. The compound's influence on lipid metabolism is a key aspect of its hepatoprotective profile, helping to mitigate the cellular damage associated with lipid peroxidation in pathological conditions nih.govresearchgate.net.
| Model System | Biomarker | Observed Effect | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Serum Glucose | Significantly reduced | nih.gov |
| Streptozotocin-induced diabetic rats | Serum 5-(hydroxymethyl)furfural (5-HMF) | Significantly reduced | nih.gov |
| Streptozotocin-induced diabetic rats | Thiobarbituric acid-reactive substances (TBARS) in liver mitochondria | Significantly declined in a dose-dependent manner | nih.gov |
The hepatoprotective activities of isorhamnetin glycosides are closely linked to their antioxidant and anti-inflammatory properties mdpi.comnih.gov. Oral administration of this compound demonstrates antioxidant effects in vivo, which are attributed to its conversion to isorhamnetin nih.govresearchgate.net. Isorhamnetin itself is a potent antioxidant that can reduce lipid peroxidation in the liver and kidney nih.gov.
Studies on structurally similar isorhamnetin glycosides further elucidate these mechanisms. For instance, isorhamnetin-3-O-galactoside has been shown to reduce levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a model of liver damage mdpi.comnih.gov. This is achieved by attenuating the nuclear translocation of inflammatory transcription factors like nuclear factor kappa-B (NF-κB) mdpi.comnih.gov. Concurrently, it enhances the cellular antioxidant defense system by augmenting the nuclear level of nuclear factor E2-related factor 2 (Nrf2) and increasing the expression of heme oxygenase-1 (HO-1), an enzyme with significant antioxidant and anti-inflammatory functions mdpi.comnih.gov. These findings suggest that this compound likely exerts its hepatoprotective effects through similar pathways following its conversion to isorhamnetin.
Neuroprotective Activity
The neuroprotective potential of this compound is an emerging area of interest, with effects largely hypothesized to occur via its active metabolite, isorhamnetin.
Flavonoids are known to possess neuroprotective properties, partly by inhibiting neuronal apoptosis induced by neurotoxins and oxidative stress frontiersin.org. The antioxidant activity of this compound, mediated by its metabolite isorhamnetin, is central to this protective role nih.govnih.gov. Isorhamnetin has been shown to protect human retinal pigment epithelial cells from oxidative stress by inhibiting the production of reactive oxygen species (ROS) and the activation of caspase-3, a key enzyme in the apoptotic pathway frontiersin.org. Research on total flavonoids from sea buckthorn, which include isorhamnetin glycosides, has demonstrated an enhanced tolerance to oxidative stress nih.gov. This suggests that this compound can contribute to the protection of neuronal cells against oxidative damage that underlies many neurodegenerative conditions nih.govfrontiersin.org.
Flavonoids can positively impact cognitive function by interacting with various signaling pathways and modulating neurochemical parameters frontiersin.org. One of the key mechanisms is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine frontiersin.org. Isorhamnetin has been reported to possess AChE inhibitory activity nih.gov. Studies on total flavonoid extracts from sea buckthorn, containing isorhamnetin glycosides, also showed in vitro inhibition of acetylcholinesterase nih.gov. By preventing the degradation of acetylcholine, these compounds can support cholinergic neurotransmission, which is crucial for learning and memory. This suggests that this compound, through its conversion to isorhamnetin, may help modulate neurochemical systems relevant to cognitive health frontiersin.orgnih.gov.
| Compound/Extract | Biological Activity | Model/System | Reference |
|---|---|---|---|
| Isorhamnetin | Protection against oxidative stress | Human Retinal Pigment Epithelial (RPE) cells | frontiersin.org |
| Isorhamnetin | Inhibition of Caspase-3 activation | Human Retinal Pigment Epithelial (RPE) cells | frontiersin.org |
| Isorhamnetin | Acetylcholinesterase (AChE) inhibition | In vitro assays | nih.gov |
| Total Flavonoids from Sea Buckthorn (contains Isorhamnetin glycosides) | Enhanced tolerance to oxidative stress | C. elegans model | nih.gov |
Other Pharmacological Effects of this compound
This compound, a flavonoid glycoside found in various plants, is an area of growing interest for its potential therapeutic properties. Research into its pharmacological effects is expanding, with studies exploring its role in metabolic, hematologic, and cardiovascular health. The following sections detail the current understanding of its anti-obesity potential, anti-thrombotic effects, and cardiovascular protective mechanisms.
Anti-obesity Potential
The potential of isorhamnetin glycosides, including this compound, in the management of obesity has been suggested by several studies. Flavonoids, as a class of compounds, are known to potentially protect against obesity-related conditions by inhibiting the creation of fat cells (adipogenesis) and through anti-inflammatory actions. nih.gov
While direct research on this compound is limited, studies on its aglycone, isorhamnetin, and other related glycosides provide insights into its possible mechanisms. Research indicates that isorhamnetin can reduce adipogenesis, with effective doses starting at 10 μM in pre-adipocyte studies. nih.gov The anti-adipogenic activity of a related compound, isorhamnetin 3-O-β-d-glucopyranoside, is thought to be mediated through the activation of AMP-activated protein kinase (AMPK). nih.gov For isorhamnetin and its glycosides to be effective as anti-obesity agents in rodent models, it appears that treatment periods longer than two weeks are necessary. nih.govresearchgate.net However, improvements in blood sugar control have been observed even in shorter treatment durations. nih.govresearchgate.net The proposed mechanisms underlying these anti-obesity effects include reductions in new fat synthesis (de novo lipogenesis) and fatty acid uptake. nih.govnih.gov
Table 1: Research Findings on the Anti-obesity Potential of Isorhamnetin and its Glycosides
| Compound Studied | Model/System | Key Findings | Potential Mechanism |
|---|---|---|---|
| Isorhamnetin | 3T3-L1 pre-adipocytes | Reduction in adipogenesis at doses of 10 μM and higher. | Mediated by Pparγ and Wnt signaling pathways. nih.gov |
| Isorhamnetin 3-O-β-d-glucopyranoside | Not specified | Anti-adipogenic activity. | Mediated via AMPK activation. nih.gov |
| Isorhamnetin and its glycosides | Rodent models | Effective as anti-obesity agents with treatment > 2 weeks. | Reductions in de novo lipogenesis and fatty acid uptake. nih.govresearchgate.net |
Anti-thrombotic Effects
The role of isorhamnetin and its derivatives in thrombosis has been a subject of investigation, suggesting a potential for anti-thrombotic effects. Unnecessary platelet activation can lead to the formation of a thrombus, contributing to atherothrombotic diseases. mdpi.com
Table 2: Research Findings on the Anti-thrombotic Effects of Isorhamnetin and its Derivatives
| Compound Studied | Model/System | Key Findings |
|---|---|---|
| Isorhamnetin | In vitro studies | Confirmed antithrombotic and anticoagulant activity; inhibition of collagen-induced aggregation. mdpi.com |
| Isorhamnetin-3-O-galactoside | Human umbilical vein endothelial cells (HUVECs) and mouse models | Prolonged aPTT and PT; inhibited thrombin and FXa activities and production. nih.gov |
| Isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnoside | Human whole blood and washed platelets | Demonstrated anti-platelet and anticoagulant potential. mdpi.com |
Cardiovascular Protection
This compound is thought to contribute to cardiovascular protection primarily through its antioxidant properties. nih.govmedchemexpress.com It is suggested that after oral administration, this compound is metabolized by intestinal bacteria into its aglycone, isorhamnetin, which then exerts a potent antioxidant effect. nih.govmedchemexpress.com
A study conducted on rats with streptozotocin-induced diabetes demonstrated that oral administration of this compound significantly reduced serum levels of 5-(hydroxymethyl)furfural (5-HMF), a marker of oxidative stress. nih.govmedchemexpress.com The study also noted a significant dose-dependent decline in thiobarbituronic acid-reactive substance levels in the serum, liver, and kidney mitochondria. nih.gov
The aglycone, isorhamnetin, has shown direct cardioprotective effects in isolated rat hearts subjected to ischemia-reperfusion (I/R) injury. nih.gov Treatment with isorhamnetin was found to alleviate cardiac morphological injury, reduce the size of myocardial infarction, and decrease the levels of marker enzymes such as lactate dehydrogenase (LDH) and creatine kinase (CK). nih.gov Furthermore, isorhamnetin improved hemodynamic parameters and inhibited the apoptosis of cardiomyocytes in a dose-dependent manner. nih.gov This cardioprotective effect is attributed to the attenuation of apoptosis and oxidative stress. nih.gov
Table 3: Research Findings on the Cardiovascular Protection of this compound and Isorhamnetin
| Compound Studied | Model/System | Key Findings | Mechanism |
|---|---|---|---|
| This compound | Streptozotocin-induced diabetic rats | Reduced serum levels of 5-HMF and thiobarbituronic acid-reactive substances. nih.govmedchemexpress.com | Metabolized to isorhamnetin, which acts as an antioxidant. nih.govmedchemexpress.com |
| Isorhamnetin | Langendorff-perfused rat hearts with I/R injury | Reduced myocardial infarct size, decreased LDH and CK levels, improved hemodynamic parameters, and inhibited cardiomyocyte apoptosis. nih.gov | Attenuation of apoptosis and oxidative stress. nih.gov |
Preclinical Research Models for Investigating Isorhamnetin 3,7 O Diglucoside
In Vitro Experimental Models
In vitro models are fundamental in preclinical research, offering controlled environments to study the direct effects of compounds on biological systems. These models for Isorhamnetin (B1672294) 3,7-O-diglucoside include cell culture systems and cell-free biochemical assays.
Cell Culture Systems
Cell culture systems are instrumental in observing the effects of Isorhamnetin 3,7-O-diglucoside on specific cell types, providing insights into its cellular and molecular mechanisms.
Macrophage Cell Lines (e.g., RAW 264.7): Research has utilized the RAW 264.7 macrophage cell line to investigate anti-inflammatory potential. An extract of Diplotaxis harra, containing this compound as a constituent, was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). medchemexpress.com Similarly, a related isorhamnetin diglycoside, isorhamnetin-glucosyl-rhamnoside (IGR), suppressed nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells without affecting cell viability. nih.gov
Cancer Cell Lines (e.g., HepG2, HCT116, Caco-2, Hela, LNCaP): The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The compound exhibited cytotoxic effects on Caco-2 human colon cancer cells, leading to a 20% decrease in cancer intestinal cell survival. medchemexpress.comresearchgate.net Studies on related compounds have provided further context. For instance, isorhamnetin-3-O-glucoside demonstrated the ability to reduce the viability of HepG2 liver cancer cells. nih.gov The aglycone, isorhamnetin, has been shown to inhibit the proliferation of HeLa cervical cancer cells. nih.gov In contrast, isorhamnetin did not produce significant growth inhibition in the androgen-dependent prostate cancer cell line, LNCaP. nih.gov
Endothelial Cells (e.g., HUVECs): While direct studies on this compound in human umbilical vein endothelial cells (HUVECs) are limited, research on its aglycone, isorhamnetin, provides relevant insights. Isorhamnetin has been shown to protect HUVECs from injury induced by tumor necrosis factor-alpha (TNF-α). clinicsinsurgery.com It significantly reduced apoptosis and attenuated the upregulation of adhesion molecules such as ICAM-1 and VCAM-1 in TNF-α-treated HUVECs. clinicsinsurgery.com
Hepatocytes: The hepatoprotective effects of related isorhamnetin glycosides have been explored using primary hepatocyte cultures. Isorhamnetin-3-O-galactoside was found to inhibit hepatotoxicity induced by carbon tetrachloride (CCl4) in this in vitro model, suggesting a protective role against cellular damage in liver cells. nih.gov
Table 1: Summary of In Vitro Cell Culture Research on this compound and Related Compounds
| Cell Line | Compound | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| RAW 264.7 | This compound (in extract) | LPS-Stimulated Inflammation | Inhibited iNOS and COX-2 expression. | medchemexpress.com |
| Caco-2 | This compound | Cytotoxicity Assay | Exhibited cytotoxic effects; decreased cell survival by 20%. | medchemexpress.comresearchgate.net |
| HepG2 | Isorhamnetin 3-O-glucoside | Cytotoxicity Assay | Reduced cell viability. | nih.gov |
| HeLa | Isorhamnetin (aglycone) | Proliferation Assay | Inhibited cell proliferation. | nih.gov |
| LNCaP | Isorhamnetin (aglycone) | Growth Inhibition Assay | No significant growth inhibition observed. | nih.gov |
| HUVECs | Isorhamnetin (aglycone) | TNF-α-Induced Injury | Reduced apoptosis and expression of adhesion molecules. | clinicsinsurgery.com |
| Primary Hepatocytes | Isorhamnetin 3-O-galactoside | CCl4-Induced Hepatotoxicity | Inhibited cellular damage. | nih.gov |
Cell-Free Assays
Cell-free assays are employed to determine the direct interaction of a compound with specific molecules, such as enzymes or free radicals, outside of a cellular context.
Enzyme Inhibition Assays: These assays have been used to explore the compound's effect on various enzymes. Extracts containing this compound have shown inhibitory effects on the inflammatory enzymes iNOS and COX-2. medchemexpress.com A related isorhamnetin glycoside, isorhamnetin 3-O-glucoside, was found to suppress the activity of myeloperoxidase (MPO), an enzyme involved in the generation of reactive oxidants. nih.gov However, in studies evaluating α-glucosidase, a key enzyme in carbohydrate digestion, neither isorhamnetin nor its 3-O-glucoside showed statistically significant inhibitory activity.
Radical Scavenging Assays: The antioxidant capacity of this compound has been a focus of investigation. Interestingly, in vitro studies using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay found that this compound itself had no direct free radical scavenging effect. nih.gov In contrast, its aglycone, isorhamnetin, demonstrated potent antioxidant activity in the same assay. nih.gov This suggests that the glycoside form is not an effective radical scavenger in vitro and may require metabolic conversion to its aglycone to exert antioxidant effects. nih.gov
Table 2: Summary of Cell-Free Assay Findings for this compound and Related Compounds
| Assay Type | Compound | Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| Enzyme Inhibition | This compound (in extract) | iNOS, COX-2 | Showed inhibitory activity. | medchemexpress.com |
| Enzyme Inhibition | Isorhamnetin 3-O-glucoside | Myeloperoxidase (MPO) | Suppressed enzyme activity. | nih.gov |
| Radical Scavenging | This compound | DPPH Radical | No significant scavenging effect observed. | nih.gov |
| Radical Scavenging | Isorhamnetin (aglycone) | DPPH Radical | Potent scavenging effect observed. | nih.gov |
In Vivo Animal Models
In vivo models are crucial for understanding how this compound behaves within a complex biological system, including its metabolism, systemic effects, and impact on disease pathology.
Disease-Specific Models
Animal models that mimic human diseases are used to evaluate the therapeutic potential of this compound.
Streptozotocin-induced Diabetes: This model is widely used to study type 1 diabetes. In rats with streptozotocin-induced diabetes, oral administration of this compound significantly reduced serum glucose levels and levels of 5-(hydroxymethyl)furfural (5-HMF), an indicator of oxidative stress. medchemexpress.comnih.gov These effects were not observed when the compound was administered intraperitoneally, suggesting that it is metabolized by intestinal bacteria into its active aglycone, isorhamnetin, which then exerts the antioxidant effects. nih.gov
CCl4-induced Liver Injury: This model is used to screen for hepatoprotective agents. While direct studies on this compound are lacking, research on the related compound isorhamnetin-3-O-galactoside has been conducted. In mice with CCl4-induced liver damage, isorhamnetin-3-O-galactoside significantly attenuated the increase in serum aminotransferase activities and hepatic malondialdehyde levels, indicating a protective effect against liver injury. nih.govnih.gov
Cecal Ligation and Puncture (CLP)-induced Sepsis: The CLP model is a standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis. A review of the available scientific literature did not yield studies investigating the effects of this compound in the CLP-induced sepsis model.
Croton Oil-induced Ear Edema: This is a common model for acute topical inflammation. A structurally similar isorhamnetin diglycoside (isorhamnetin-glucosyl-rhamnoside) demonstrated a potent ability to inhibit ear edema induced by croton oil in mice. nih.gov The inhibitory effect was comparable to that of the standard anti-inflammatory drug, indomethacin. nih.gov
Evaluation of Systemic and Organ-Specific Effects
In vivo studies allow for the assessment of the compound's effects on the whole organism and specific organs.
In the streptozotocin-induced diabetes model, oral administration of this compound led to systemic effects, including a reduction in serum glucose. nih.gov Organ-specific protective effects were also observed, with a significant decline in lipid peroxidation in the blood, liver, and kidney. nih.gov This highlights the compound's potential to mitigate oxidative stress in multiple organs following its metabolic activation in the gut. nih.gov The study with a related compound in the CCl4 model further points to specific protective effects on the liver, reducing hepatocellular damage and oxidative stress within the organ. nih.gov The croton oil model demonstrates a localized, organ-specific anti-inflammatory effect on the skin. nih.gov
Table 3: Summary of In Vivo Animal Model Research
| Model | Compound | Key Systemic & Organ-Specific Findings | Reference(s) |
|---|---|---|---|
| Streptozotocin-induced Diabetes | This compound | Reduced serum glucose and oxidative stress markers; Decreased lipid peroxidation in blood, liver, and kidney. | medchemexpress.comnih.gov |
| CCl4-induced Liver Injury | Isorhamnetin 3-O-galactoside | Attenuated increases in serum liver enzymes; Reduced hepatic oxidative stress. | nih.govnih.gov |
| Croton Oil-induced Ear Edema | Isorhamnetin-glucosyl-rhamnoside | Potent, localized inhibition of topical inflammation. | nih.gov |
| CLP-induced Sepsis | this compound | No studies found. | N/A |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isorhamnetin |
| Isorhamnetin-glucosyl-rhamnoside |
| Isorhamnetin 3-O-glucoside |
| Isorhamnetin-3-O-galactoside |
| Indomethacin |
| Lipopolysaccharide (LPS) |
| Carbon tetrachloride (CCl4) |
| Streptozotocin |
| Croton oil |
| Tumor necrosis factor-alpha (TNF-α) |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |
Concluding Perspectives and Future Research Directions
Current Challenges in Translational Research of Isorhamnetin (B1672294) 3,7-O-Diglucoside
The transition of Isorhamnetin 3,7-O-diglucoside from a promising phytochemical in preclinical studies to a clinically applied therapeutic agent is met with several significant challenges. A primary hurdle lies in its bioavailability and metabolic activation. As a glycoside, its biological activity is largely dependent on its conversion to the aglycone, isorhamnetin, by intestinal microflora. nih.govmedchemexpress.com This biotransformation is a critical step, as studies have shown that this compound itself has no direct radical-scavenging effect in vitro, whereas its metabolite, isorhamnetin, demonstrates potent antioxidant activity. nih.gov
This reliance on gut microbiota introduces substantial inter-individual variability in therapeutic outcomes, as the composition and metabolic capacity of the gut microbiome differ significantly among humans. Furthermore, research has highlighted a discrepancy between administration routes, where oral intake in rats with streptozocin-induced diabetes proved effective in reducing oxidative stress markers, while intraperitoneal administration did not elicit the same activities. nih.govresearchgate.net This suggests that bypassing the gut metabolism renders the compound ineffective, complicating the design of preclinical studies and the interpretation of in vitro results.
Another challenge is the limited scope of current preclinical data. While existing studies provide a foundational understanding of its potential, more comprehensive and long-term in vivo investigations across various disease models are necessary to establish a robust profile of its pharmacokinetics, pharmacodynamics, and safety. Sourcing and standardization also present obstacles; as a natural product isolated from plants like Brassica juncea (mustard leaf), Sedum sarmentosum, and Carduncellus eriocephalus, ensuring a consistent and high-purity supply for large-scale research and potential commercialization is difficult due to natural variations. mdpi.comnih.gov
Potential for Development as a Therapeutic Agent or Functional Ingredient
Despite the challenges, this compound holds considerable promise for development as both a therapeutic agent and a functional ingredient, largely due to the diverse biological activities of its metabolites. encyclopedia.pubresearchgate.net Its potential applications are supported by a growing body of preclinical evidence.
As a therapeutic agent , its potential is most pronounced in the following areas:
Anti-diabetic Effects: In studies on diabetic rats, oral administration of this compound significantly lowered serum glucose levels and reduced 5-(hydroxymethyl)furfural (5-HMF), an indicator of hemoglobin glycosylation and oxidative stress. nih.govmdpi.com
Anti-cancer Activity: The compound has demonstrated cytotoxic effects against cancer cells. researchgate.net Specifically, it was found to induce a 20% reduction in the survival of intestinal cancer cells by regulating glycogen (B147801) synthase kinase 3-beta. mdpi.comresearchgate.net
Hepatoprotective and Anti-inflammatory Properties: Isorhamnetin glycosides, as a class, have shown potential in protecting the liver from injury and exerting anti-inflammatory effects, suggesting a role for this compound in managing inflammatory conditions. mdpi.comresearchgate.netencyclopedia.pub
As a functional ingredient , its primary value lies in its role as a precursor to the potent antioxidant isorhamnetin. nih.gov This positions it as an effective "pro-drug" that can be incorporated into nutraceuticals or functional foods. researchgate.net These products could be designed to deliver targeted antioxidant benefits, helping to mitigate conditions associated with oxidative stress. The classification of isorhamnetin glycosides as phytonutrients with promising application potential further supports their integration into health-promoting dietary products. researchgate.netencyclopedia.pub
Table 1: Investigated Therapeutic Potential of this compound
| Therapeutic Area | Study Model | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-diabetic | Streptozotocin-induced diabetic rats | Reduced serum glucose and 5-(hydroxymethyl)furfural (5-HMF) levels; decreased lipid peroxidation. | mdpi.com, nih.gov, researchgate.net |
| Anti-cancer | Intestinal cancer cells (in vitro) | Induced a 20% decrease in cell survival through glycogen synthase kinase 3-beta regulation. | mdpi.com, researchgate.net |
| Antioxidant | In vivo (rats) and in vitro | The compound is metabolized to the active antioxidant, isorhamnetin, by intestinal bacteria. | nih.gov, medchemexpress.com |
Future Avenues for Mechanistic Elucidation and Clinical Investigation
To fully realize the therapeutic potential of this compound, future research must focus on overcoming current translational barriers and deepening the understanding of its biological functions.
For mechanistic elucidation , several avenues are critical:
Gut Microbiota Interaction: A priority should be to identify the specific bacterial species and enzymes within the human gut microbiome responsible for the deglycosylation of this compound. This knowledge could inform the development of synbiotic formulations, combining the compound with specific probiotics to enhance its bioavailability and ensure more consistent therapeutic effects.
Molecular Pathway Analysis: While initial research has pointed to pathways like the glycogen synthase kinase 3-beta regulation, the precise molecular targets for its anti-diabetic, anti-inflammatory, and other activities remain largely uncharacterized. In-depth studies are needed to map these signaling cascades.
Structure-Activity Relationship: Further investigation, including theoretical and experimental studies, is required to clarify how the diglucoside structure influences the compound's absorption, metabolic fate, and interaction with biological systems compared to its aglycone and other related flavonoids. nih.gov
For clinical investigation , the following steps are essential:
Human Clinical Trials: The progression to well-designed, placebo-controlled clinical trials is the most critical next step. These trials must be structured to rigorously evaluate the safety, pharmacokinetics, and efficacy of this compound in human subjects for specific conditions, such as metabolic syndrome or inflammatory disorders.
Bioavailability and Metabolism Studies: Human studies are imperative to quantify the bioavailability of isorhamnetin following oral consumption of the diglucoside and to assess the degree of inter-individual metabolic variability.
Standardization of Formulations: To ensure reproducible results in clinical trials and for future therapeutic use, the development of standardized, high-purity extracts from natural sources or through synthetic production is necessary.
Q & A
Q. What are the key physicochemical properties of Isorhamnetin 3,7-O-diglucoside, and how do they influence experimental design?
this compound has a molecular formula of C₂₈H₃₂O₁₇, a molecular weight of 640.54–640.55 g/mol, and solubility in methanol, DMSO, and ethanol . Storage at 2–8°C is critical to prevent degradation . These properties dictate solvent selection for in vitro assays (e.g., DMSO for cell-based studies) and stability considerations during long-term storage. For oral administration in vivo, solubility in aqueous buffers must be validated to ensure bioavailability .
Q. How is this compound identified and quantified in plant extracts?
High-performance liquid chromatography with diode-array detection (HPLC-DAD) and liquid chromatography-mass spectrometry (LC-MS) are standard methods. For example, in Brassica juncea (mustard leaf), the compound was isolated using reverse-phase chromatography and confirmed via UV spectra (λmax ≈ 254 nm and 365 nm) . Quantification requires calibration curves with pure reference standards, and inter-laboratory validation is recommended to address batch variability .
Q. What are the natural sources of this compound?
The compound is primarily found in Brassica species (e.g., mustard leaf, turnip) and Draba nemorosa (whitlow grass). In turnip flower buds, it is a major phenolic compound alongside kaempferol derivatives, identified via metabolomic profiling . Extraction protocols typically involve methanol/water mixtures (70:30 v/v) with sonication to maximize yield .
Advanced Research Questions
Q. How does the metabolic conversion of this compound to its aglycone (isorhamnetin) impact its bioactivity?
In vivo studies in diabetic rats showed that oral administration of this compound (10–20 mg/kg/day) reduced serum glucose and oxidative stress markers (e.g., 5-HMF, TBARS) due to hydrolysis by intestinal β-glucosidase to isorhamnetin . Intraperitoneal administration bypassed this conversion, resulting in negligible activity, confirming that the aglycone is the bioactive form . Researchers must account for metabolism when designing pharmacokinetic studies or comparing in vitro vs. in vivo results.
Q. What explains contradictory antioxidant data between in vitro and in vivo studies?
this compound itself lacks direct radical-scavenging activity in vitro (e.g., DPPH assay), while its aglycone, isorhamnetin, exhibits potent antioxidant effects (IC₅₀ ≈ 12 µM) . This discrepancy arises from metabolic activation in vivo. Researchers should validate bioactivity using both intact and hydrolyzed forms, depending on the experimental model .
Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects?
Isorhamnetin (the metabolite) activates the pregnane X receptor (PXR), suppressing NF-κB signaling and pro-inflammatory cytokines (TNF-α, IL-6) in murine colitis models. PXR knockdown or ligand-binding mutants (S247W/C284W) abolished these effects, confirming receptor dependency . For mechanistic studies, co-treatment with β-glucosidase inhibitors (e.g., conduritol B epoxide) can isolate the parent compound’s role .
Q. How can researchers address challenges in isolating this compound from co-occurring flavonoids?
Co-elution with kaempferol derivatives (e.g., kaempferol 3,7-di-O-glucoside) is common. A two-step purification using size-exclusion chromatography (Sephadex LH-20) followed by semi-preparative HPLC (C18 column, 5 µm, 250 × 10 mm) with a water-acetonitrile gradient (0.1% formic acid) improves resolution . Purity (>95%) should be confirmed via NMR (¹H, ¹³C) and high-resolution MS .
Methodological Considerations
Q. What in vitro assays are suitable for studying this compound’s bioactivity?
- Antioxidant: Use cell-free systems (e.g., DPPH, ABTS) for aglycone evaluation and cell-based assays (e.g., ROS detection in Hep3B cells) for the intact compound .
- Anti-inflammatory: LPS-stimulated macrophages (RAW 264.7) with cytokine ELISA or qPCR for IL-6/TNF-α .
- Apoptosis: Caspase-3/7 activity assays and mitochondrial membrane potential (JC-1 dye) in cancer cell lines .
Q. How should pharmacokinetic studies be designed for this compound?
Oral bioavailability studies in rodents require plasma sampling at 0.5, 1, 2, 4, and 8 hours post-administration. LC-MS/MS can quantify both the parent compound and isorhamnetin . Bile duct cannulation may clarify enterohepatic recirculation. Beta-glucosidase activity in gut microbiota should be profiled to interpret inter-species differences .
Q. What computational tools can predict this compound’s molecular targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) have predicted interactions with xanthine dehydrogenase (binding affinity: −8.2 kcal/mol) and SARS-CoV-2 main protease (−7.9 kcal/mol) . TR-FRET competitive binding assays validate these predictions experimentally .
Data Contradictions and Solutions
Q. Why do some studies report weak bioactivity despite high in vitro potency of metabolites?
Discrepancies often stem from poor absorption or rapid Phase II metabolism (glucuronidation/sulfation). Solutions:
Q. How to reconcile structural similarities with kaempferol derivatives in analytical workflows?
MS/MS fragmentation patterns differentiate isomers. For this compound, key fragments include m/z 478 [M−glucose−H]⁻ and m/z 316 [aglycone−H]⁻, distinct from kaempferol derivatives (e.g., m/z 447 for kaempferol 3-O-glucoside) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
